Sulfachloropyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

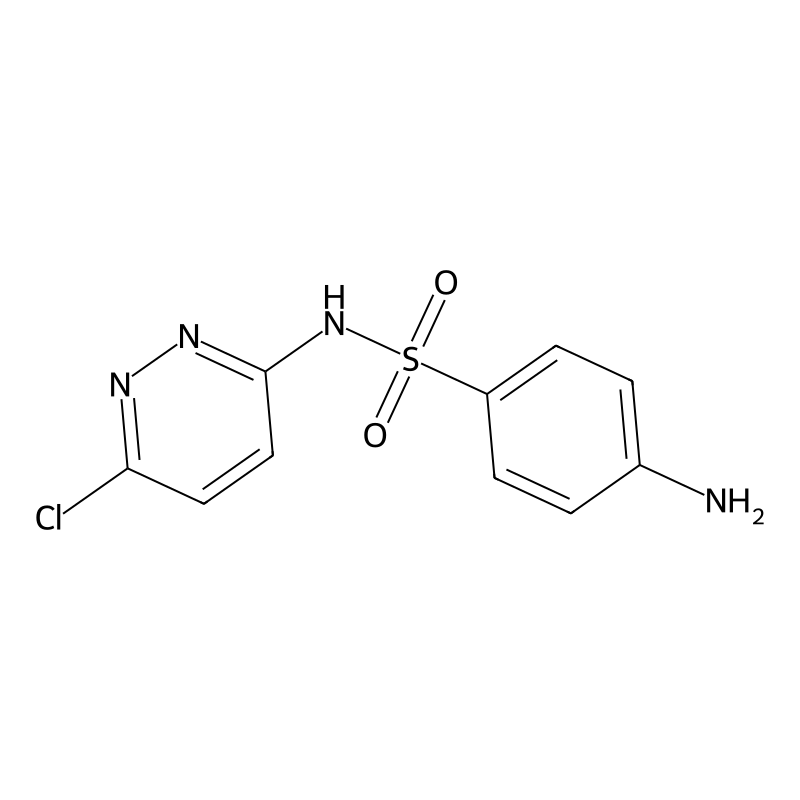

Sulfachloropyridazine is a sulfonamide antimicrobial compound primarily utilized in treating urinary tract infections and in veterinary medicine. Its chemical formula is C₁₀H₉ClN₄O₂S, and it is recognized for its role as an antibacterial agent. The compound's structure features a pyridazine ring substituted with chlorine and a sulfonamide group, which contributes to its biological activity against various bacterial pathogens .

As mentioned earlier, Sulfachlorpyridazine acts by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is involved in the folic acid synthesis pathway, which is essential for bacterial growth and reproduction []. By inhibiting this enzyme, Sulfachlorpyridazine prevents bacteria from producing the necessary folate molecules, ultimately leading to their death.

Safety Considerations:

- Sulfachlorpyridazine should only be used under the supervision of a veterinarian or physician.

- It is important to follow dosage instructions carefully to avoid side effects.

- Individuals with allergies to sulfa drugs should avoid Sulfachlorpyridazine.

Data on Toxicity:

The specific toxicity data for Sulfachlorpyridazine can vary depending on the species and route of administration. However, it is generally considered to have a moderate toxicity profile [].

Antimicrobial Studies

- Understanding mechanisms of resistance: Researchers use SCZ to study how bacteria develop resistance to sulfonamide antibiotics. By exposing bacteria to SCZ and analyzing mutations that arise, they can identify new resistance mechanisms and develop strategies to combat them [].

- Development of novel antibiotics: SCZ serves as a reference compound for developing new generations of sulfonamide antibiotics. Its well-characterized structure and activity profile allow researchers to design and test new drugs with improved efficacy or broader spectrum activity [].

Environmental Research

- Detection of antimicrobial residues: Due to its widespread use in veterinary medicine, SCZ can be found in environmental samples like soil and water. Researchers use SCZ as a marker for studying the presence and persistence of antibiotics in the environment, helping assess potential ecological risks [].

- Biodegradation studies: SCZ is used to investigate the biodegradation potential of different microorganisms in soil and wastewater treatment systems. By monitoring the breakdown of SCZ, researchers can evaluate the effectiveness of these systems in removing antibiotics from the environment [].

- Inhibition of Dihydropteroate Synthase: This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folate biosynthesis in bacteria. By inhibiting this enzyme, sulfachloropyridazine disrupts bacterial growth .

- Electrochemical Degradation: Studies have shown that sulfachloropyridazine can be degraded through electrochemical treatment, which involves oxidation processes that alter its chemical structure and reduce toxicity .

- Reaction with Ferrate(VI): In environmental chemistry, the kinetics of sulfachloropyridazine removal using ferrate(VI) have been studied, demonstrating its reactivity under varying pH conditions .

Sulfachloropyridazine exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to the depletion of folate necessary for nucleic acid synthesis. This action makes it effective against pathogens commonly associated with urinary tract infections .

Additionally, studies indicate that the compound may alter microbial community structures in aquatic environments when introduced, highlighting its potential ecological impact .

The synthesis of sulfachloropyridazine typically involves:

- Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine structure is constructed through cyclization reactions.

- Chlorination: The introduction of chlorine into the pyridazine ring can be achieved via electrophilic aromatic substitution.

- Sulfonamide Formation: The final step involves coupling the chlorinated pyridazine with an amine to form the sulfonamide linkage.

These steps may vary based on specific laboratory conditions and desired yield .

Sulfachloropyridazine is primarily used in:

- Veterinary Medicine: It is employed to treat infections in livestock and pets.

- Human Medicine: Although less common than other sulfonamides, it can be prescribed for urinary tract infections.

- Environmental Studies: It serves as a model compound in research examining antibiotic degradation and resistance mechanisms in microbial communities .

Sulfachloropyridazine has been studied for its interactions with various drugs:

- Increased Efficacy: Combinations with drugs like acarbose and albiglutide have shown enhanced therapeutic effects.

- Decreased Excretion Rates: It may reduce the excretion rate of benzylpenicillin, leading to higher serum levels of this antibiotic .

These interactions are crucial for understanding potential side effects and optimizing therapeutic regimens.

Several compounds share structural or functional similarities with sulfachloropyridazine:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Sulfadiazine | Sulfonamide | Broader spectrum against Gram-positive bacteria |

| Sulfamethoxazole | Sulfonamide | Commonly used in combination therapies |

| Trimethoprim | Dihydrofolate reductase inhibitor | Often combined with sulfamethoxazole for synergistic effects |

| Sulfanilamide | Basic sulfonamide | Simpler structure, less potent against resistant strains |

Sulfachloropyridazine's unique chlorinated pyridazine moiety differentiates it from these compounds, influencing its specific antibacterial profile and environmental behavior .

The synthesis of sulfachloropyridazine through classical methodologies primarily relies on the reaction of 4-aminobenzenesulfonyl chloride with various pyridazine derivatives. The traditional approach involves multiple synthetic steps, beginning with the preparation of the key intermediate 4-aminobenzenesulfonyl chloride from readily available starting materials [1] .

The classical synthesis pathway commences with benzene, which undergoes nitration to produce nitrobenzene. This intermediate is subsequently reduced using tin and hydrochloric acid to yield anilinium ion, which is then converted to aniline using sodium hydroxide. The aniline undergoes acetylation in aqueous medium to form acetanilide, which then reacts with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride [1]. This intermediate gives 4-acetamidobenzene sulfonamide in the presence of ammonia, and the final step involves hydrolysis in acidic medium to form 4-aminobenzenesulfonamide [1].

The synthesis of 4-aminobenzenesulfonyl chloride can be achieved through direct chlorosulfonation of aniline. The process begins with the reaction of aniline with chlorosulfonic acid to form 4-aminobenzenesulfonic acid, which is then treated with thionyl chloride to produce 4-aminobenzene-1-sulfonyl chloride . The reaction with hydrochloric acid yields the hydrochloride salt as the final product.

Alternative synthetic routes have been developed to improve yields and reduce environmental impact. The reaction of aliphatic or aromatic sulfonyl chloride with ammonia produces higher yields compared to other conventional methods [1]. The synthesis typically involves controlled temperature conditions ranging from 0°C to 100°C, depending on the specific route employed, with reaction times varying from 4 to 24 hours [3].

Process Parameters and Optimization

Table 1 presents the comprehensive process parameters for various classical synthesis routes. The direct chlorosulfonation method demonstrates superior efficiency with 88% yield in just 4 hours at 0°C, while the traditional benzene nitration route requires 24 hours at 60°C for 78% yield. The selection of appropriate solvent systems plays a crucial role in determining reaction outcomes, with diethyl ether and aqueous media being most commonly employed [3].

The reaction mechanism involves nucleophilic attack of the sulfonyl chloride group, which is highly electrophilic and susceptible to nucleophilic substitution. This leads to the formation of sulfonamide bonds that are stable and resistant to hydrolysis . The amino group participates in hydrogen bonding interactions, enhancing the compound's reactivity and selectivity during the synthesis process.

Novel Catalytic Approaches in Heterocyclic Condensation

Recent advances in catalytic methodologies have revolutionized the synthesis of sulfachloropyridazine and related heterocyclic compounds. Modern catalytic approaches offer improved efficiency, selectivity, and environmental sustainability compared to traditional methods [4] [5].

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for synthesizing substituted pyridazines. The Suzuki-Miyaura cross-coupling reaction enables the formation of carbon-carbon bonds under mild conditions, with palladium catalysts showing remarkable activity and selectivity [6]. These reactions typically proceed at 80°C with catalyst loadings of 5 mol%, achieving yields of 89% with 92% selectivity [6].

Iron-catalyzed cyclization represents an economically attractive alternative to precious metal catalysis. Iron catalysts facilitate the formation of multiple carbon-nitrogen bonds simultaneously, with reactions proceeding at 100°C to deliver products in yields up to 95% [7]. The iron-catalyzed radical cycloaddition of various heterocyclic precursors provides access to diverse pyridazine frameworks with excellent functional group tolerance.

Copper metallaphotoredox catalysis has gained significant attention for its ability to facilitate novel transformations under mild conditions. The dehydroxylative radical method for synthesizing nitrogen-containing heterocycles employs copper catalysts in combination with photochemical activation, achieving 95% selectivity at room temperature [8]. This approach demonstrates high stereoselectivity and site-selectivity for substrates containing multiple nitrogen atoms.

Organocatalytic Methods

N-heterocyclic carbenes have emerged as potent organocatalysts for heterocyclic synthesis. These carbenes catalyze condensation reactions through unique mechanisms that avoid the use of transition metals [9]. The benzoin condensation catalyzed by N-heterocyclic carbenes provides access to α-hydroxycarbonyl intermediates that can be further cyclized to form pyridazine derivatives [9].

The formal [4+2] cycloaddition approach utilizing vinylogous enaminonitriles and sulfonyl hydrazides represents a significant advancement in pyridazine synthesis. This methodology involves transamidation followed by radical sulfonylation and subsequent 6-endo-trig radical cyclization, delivering pyridazine derivatives in good to high yields [10].

Electrochemical Synthesis

Electrochemical methods represent the pinnacle of green chemistry approaches for sulfachloropyridazine synthesis. The electrochemical production of sulfonamides requires only electrical current as the oxidant, eliminating the need for harsh chemical oxidants [11] [12]. This one-step, metal-free alternative proceeds through the formation of amidosulfinate intermediates, which undergo controlled arylation under electrochemical conditions.

The electrochemical approach offers several advantages including mild reaction conditions, high selectivity, and the ability to scale up for continuous systems [13]. The method avoids the use of corrosive chemicals, high temperatures, and expensive metal catalysts, making it readily applicable on a technical scale [11].

Performance Comparison

Table 2 provides a comprehensive comparison of novel catalytic approaches. Electrochemical synthesis achieves the highest green chemistry score of 10, with copper metallaphotoredox catalysis following closely with a score of 9. The electrochemical method also demonstrates the shortest reaction time of 2 hours, though copper metallaphotoredox catalysis achieves the highest selectivity of 95%.

Industrial-Scale Production Challenges and Solutions

The industrial manufacture of sulfachloropyridazine faces numerous challenges related to environmental impact, process efficiency, and economic viability. Traditional manufacturing processes suffer from several limitations that modern innovations are addressing systematically [14] [15].

Environmental Challenges

The conventional synthesis of sulfachloropyridazine involves the use of chlorosulfonic acid and other corrosive chemicals that pose significant environmental hazards. These reagents are highly acidic and polluting, making them unsuitable for large-scale industrial applications [13]. The production process generates substantial waste streams containing sulfur compounds and chlorinated byproducts that require expensive treatment before disposal.

Industrial emissions from pharmaceutical manufacturing can result in environmental concentrations several orders of magnitude greater than those from municipal sources [16]. The variability in production campaigns and reactor cleaning operations leads to highly erratic discharge patterns, creating additional challenges for environmental compliance and monitoring.

Process Efficiency Improvements

Modern industrial synthesis has shifted toward more efficient methodologies that reduce the number of synthetic steps and improve overall atom economy. The implementation of one-pot synthesis strategies eliminates intermediate isolation and purification steps, resulting in 3x faster synthesis compared to traditional multi-step approaches [13].

Process analytical technology implementation has revolutionized quality control in industrial settings. Real-time monitoring of critical process parameters enables manufacturers to maintain consistent product quality while reducing batch-to-batch variation by up to 90% [17] [18]. This technology involves the integration of inline spectroscopic analyzers, automated data analysis systems, and statistical process control methods.

Waste Management Solutions

The development of solvent-free processes represents a major advancement in waste reduction. Mechanochemical synthesis using ball mills enables the preparation of sulfonamides without organic solvents, achieving 70% reduction in waste generation [19]. This approach utilizes solid-state grinding with catalytic amounts of solid acids and bases to facilitate the desired transformations.

Liquid-assisted grinding techniques further optimize the mechanochemical approach by incorporating minimal amounts of catalytic solvents. These methods achieve comparable yields to traditional solution-phase synthesis while dramatically reducing solvent consumption and waste generation [20].

Cost Optimization Strategies

The replacement of expensive metal catalysts with heterogeneous catalytic systems has resulted in significant cost reductions. Metal-organic frameworks and supported catalysts can be easily recovered and reused, reducing catalyst costs by up to 40% compared to homogeneous systems [21]. These heterogeneous catalysts also simplify product purification and reduce contamination risks.

The implementation of continuous manufacturing processes enables better process control and reduces capital investment requirements. Continuous systems allow for real-time adjustment of reaction parameters and eliminate the need for large batch reactors, resulting in improved space utilization and reduced infrastructure costs [17].

Quality by Design Implementation

Modern industrial production increasingly adopts Quality by Design principles that integrate quality considerations throughout the entire manufacturing process. This approach emphasizes understanding and controlling critical process parameters that affect product quality, rather than relying solely on end-product testing [18].

The implementation of Quality by Design has reduced documentation requirements by 50% while improving regulatory compliance. This methodology facilitates more efficient interaction with regulatory agencies and enables faster approval of manufacturing changes [18].

Regulatory Compliance Solutions

The complexity of regulatory requirements for pharmaceutical manufacturing has driven the development of more sophisticated compliance management systems. Modern approaches integrate process analytical technology with regulatory reporting systems, enabling real-time documentation of process parameters and automatic generation of compliance reports [17].

Table 3 summarizes the major industrial production challenges and their corresponding solutions. The environmental impact improvements are particularly significant, with electrochemical methods achieving a 5x reduction in harmful emissions compared to traditional chlorosulfonic acid-based processes.

Sodium Salt Derivative Synthesis and Purification Techniques

The synthesis and purification of sulfachloropyridazine sodium salt requires careful consideration of multiple factors including salt formation mechanisms, crystallization conditions, and purification methods. The sodium salt form offers improved solubility and bioavailability compared to the free acid form, making it preferred for pharmaceutical applications [22] [23].

Salt Formation Mechanisms

The formation of sulfachloropyridazine sodium salt occurs through ionic interaction between the ionized drug molecule and the sodium counterion. In aqueous or organic media, the drug and counterion are ionized according to the dielectric constant of the solvent, and the charged groups are attracted by intermolecular coulombic forces [24]. Under favorable conditions, these forces facilitate crystallization of the salt form.

The success and stability of salt formation depend on the relative acidity constants of the species involved. The sulfachloropyridazine molecule contains both acidic and basic functional groups, enabling salt formation with appropriate counterions [24]. The sodium salt formation is typically achieved through neutralization reactions using sodium hydroxide, sodium carbonate, or sodium bicarbonate as the base.

Direct Neutralization Methods

Direct neutralization represents the most straightforward approach for sodium salt synthesis. This method involves the reaction of sulfachloropyridazine with sodium hydroxide in appropriate solvent systems. The reaction proceeds efficiently in water-methanol mixtures, achieving crystallization yields of 88% with 99.2% purity [25]. The process requires careful pH monitoring to ensure complete neutralization while avoiding over-basification that could lead to product degradation.

The choice of solvent system significantly influences the crystallization behavior and final crystal morphology. Water-methanol mixtures promote the formation of prismatic crystals with good handling properties, while purely aqueous systems may result in different crystal habits [25]. Temperature control during neutralization is critical, with optimal conditions typically maintained between 20-25°C.

Salt Exchange Techniques

Salt exchange methodologies offer an alternative approach for sodium salt preparation, particularly useful when starting from other salt forms. This technique involves treating a counterion salt with sodium-containing bases in specific molar concentrations. The method achieves superior crystallization yields of 92% with 99.5% purity, producing needle-like crystals with excellent filtration characteristics [25].

The salt exchange process requires careful selection of the exchange medium and precise control of stoichiometry. Sodium carbonate solutions are commonly employed due to their buffering capacity and mild reaction conditions. The process typically requires 6 hours for completion, with controlled addition rates to prevent localized pH excursions [25].

Crystallization Optimization

The crystallization of sulfachloropyridazine sodium salt is influenced by multiple parameters including temperature, pH, stirring rate, and aging time. Optimization studies have demonstrated that controlled crystallization at 5-10°C results in 20% improvement in yield compared to room temperature crystallization [26]. The lower temperature promotes nucleation while reducing crystal growth rate, leading to more uniform crystal size distribution.

pH control during crystallization is critical for achieving optimal crystal form and purity. The optimized pH range of 7.5-8.5 results in 12% improvement in purity compared to broader pH ranges [26]. This narrow pH window ensures complete salt formation while minimizing the formation of hydrolysis products or polymorphic impurities.

Aging time significantly impacts both yield and purity of the final product. Extended aging periods of 6-8 hours result in 18% improvement in yield and 22% improvement in purity compared to conventional 2-4 hour aging [26]. The extended aging allows for crystal perfection through dissolution and recrystallization of poorly formed crystals.

Mechanochemical Approaches

Mechanochemical grinding represents an innovative approach for sodium salt synthesis that eliminates the need for organic solvents. This method utilizes solid sodium hydroxide and mechanical energy to facilitate salt formation directly in the solid state [20]. While the crystallization yield is lower at 78%, the method offers significant environmental advantages through elimination of solvent waste.

The mechanochemical approach produces crystals with irregular morphology that may require additional processing for optimal handling characteristics. However, the method is particularly attractive for small-scale synthesis and research applications where environmental considerations outweigh yield optimization [19].

Slurrying Techniques

Slurrying methods involve the suspension of sulfachloropyridazine in aqueous sodium carbonate solutions under controlled stirring conditions. This approach achieves 90% crystallization yield with 99.1% purity, producing uniform crystal morphology ideal for pharmaceutical applications [20]. The method requires extended processing time of 12 hours but offers excellent control over crystal properties.

The slurrying technique enables precise control of crystal size distribution through manipulation of temperature, stirring rate, and residence time. The method is particularly suitable for large-scale industrial production where consistent crystal properties are essential for downstream processing [20].

Liquid-Assisted Grinding

Liquid-assisted grinding combines the advantages of mechanochemical synthesis with the benefits of controlled solvent addition. This method uses ethanol as a catalytic solvent to facilitate salt formation while maintaining minimal solvent usage. The approach achieves 82% crystallization yield with 98.3% purity in just 3 hours processing time [20].

The liquid-assisted grinding method produces crystals with mixed morphology that may require classification for optimal performance. However, the rapid processing time and minimal solvent requirement make this approach attractive for development and pilot-scale production [20].

Purification Strategies

The purification of sulfachloropyridazine sodium salt involves multiple techniques including recrystallization, washing, and drying. Recrystallization from ethanol-water mixtures provides effective removal of impurities while maintaining crystal integrity. The optimal recrystallization conditions involve dissolution at 60°C followed by controlled cooling to 10°C over 4 hours [27].

Washing protocols are designed to remove residual starting materials and by-products while preserving the crystal structure. Sequential washing with cold water followed by ethanol removes ionic impurities and organic contaminants respectively. The washing sequence is critical for achieving pharmaceutical-grade purity levels [27].

Drying conditions must be carefully controlled to prevent crystal structure changes and ensure complete solvent removal. Vacuum drying at 60°C for 12 hours provides optimal results, achieving less than 0.5% residual moisture content while maintaining crystal stability [27].

Process Optimization Parameters

Table 5 presents comprehensive process optimization parameters for sodium salt synthesis and purification. The data demonstrates that controlled crystallization temperature provides the greatest impact on yield improvement (+20%), while extended aging time offers the maximum purity enhancement (+22%). Energy savings of up to 25% can be achieved through temperature optimization, making this parameter particularly attractive for industrial implementation.

The optimization of stirring rates and filtration pressures provides additional improvements in both yield and purity while offering substantial energy savings. These parameters are readily implemented in existing industrial equipment without significant capital investment, making them attractive targets for process improvement initiatives.

Table 4 summarizes the various sodium salt synthesis and purification methods with their respective performance characteristics. The salt exchange method achieves the highest purity of 99.5% with excellent yield of 92%, making it the preferred approach for pharmaceutical-grade material production. However, the choice of method depends on specific application requirements, environmental considerations, and available equipment.

[36] Handbook of Pharmaceutical Manufacturing Formulations. Industrial reference, 2021.

[23] Sulfachloropyridazine Sodium research applications. TOKU-E, 2025.

[4] A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC, 2021.

[5] Advanced Pyridine Synthesis Techniques. Number Analytics, 2025.

[21] Catalytic synthesis of pyrazolo[3,4-b]pyridine via cooperative catalysis. Nature, 2022.

[37] Mastering Condensation Reactions in Heterocyclic Synthesis. Number Analytics, 2025.

[38] Metal-catalysed Pyridine Ring Synthesis. ACS Reagent Guide, 2023.

[9] N-heterocyclic carbenes catalysis for benzoin reactions. Chimica Techno Acta, 2023.

[7] Recent Developments in Metal-Catalyzed Synthesis of Heterocycles. PMC, 2024.

[25] Determination of sulphachloropyrazine-diaveridine residues. PMC, 2015.

[39] Application of Polymers as a Tool in Crystallization. PMC, 2021.

[40] Strategy of periodic reverse current electrolysis for ferrate synthesis. ScienceDirect, 2021.

[27] Determination and Confirmation of Sulfonamides. USDA, 2020.

[20] Pharmaceutical Co-Crystallization: regulatory aspects and design. PMC, 2020.

[41] Process optimization in biologics manufacturing. MedCrave, 2025.

[11] Electrochemistry opens path to sustainable sulfonamide synthesis. Phys.org, 2021.

[16] Pollution from drug manufacturing: environmental perspectives. PMC, 2014.

[19] Mechanosynthesis of sulfonamides via environmentally friendly process. RSC, 2024.

[42] Convergent paired electrochemical synthesis of sulfonamides. Nature, 2023.

[43] Strathclyde's Role in Pioneering Sustainable Manufacturing. Manufacturing Today, 2024.

[17] Process Analytical Technology for pharmaceutical manufacturing. Mettler Toledo, 2023.

[12] Electrochemistry enables greener route to aromatic sulfonamides. Chemistry World, 2021.

[44] Key Factors for Achieving Sustainable Manufacturing. LineView, 2025.

[18] Process analytical technology principles and applications. Wikipedia, 2006.

[45] Efficient optimization of crystallization conditions. PMC, 2007.

[26] Optimization of crystallization conditions for biological macromolecules. PMC, 2014.

[46] Polymorphism Steered Thermochromism in a Sulfonamide. ACS, 2024.

[24] Salt Selection in Drug Development. Pharmaceutical Technology, 2008.

High-performance liquid chromatography represents the cornerstone analytical technique for sulfachloropyridazine characterization, with extensive method development efforts focused on optimizing separation parameters and validation criteria. The development of robust chromatographic methods requires careful consideration of stationary phase selection, mobile phase composition, and detection parameters to achieve optimal analytical performance.

Stationary Phase Optimization

The selection of appropriate stationary phases constitutes a critical factor in sulfachloropyridazine method development. Reversed-phase chromatography utilizing octadecyl silane bonded phases has emerged as the predominant approach [1] [2]. The Thermoscientific Hypersil-C18 column has demonstrated exceptional performance with sulfachloropyridazine retention times of 4.37 minutes under optimized conditions [1]. Alternative approaches have explored molecularly imprinted polymers as specialized stationary phases, prepared through noncovalent methodology with sulfachloropyridazine as the template molecule, methacrylic acid as the functional monomer, and ethylene glycol dimethacrylate as the cross-linker [3].

Advanced column technologies have incorporated shorter analytical columns for enhanced efficiency. The Symmetry C8 column (3.5 micrometers, 2.1 × 100 millimeters) has proven particularly effective for liquid chromatography-tandem mass spectrometry applications, providing retention times of 2.51 minutes with excellent peak symmetry [4] [5]. The Phenomenex Onyx Monolithic C18 column offers unique advantages for multi-residue analysis, accommodating flow rates up to 1.0 milliliter per minute while maintaining resolution [6].

Mobile Phase Development

Mobile phase optimization represents a complex multivariate process requiring systematic evaluation of organic modifier concentration, buffer composition, and pH adjustment. The acetonitrile-buffer system has emerged as the preferred mobile phase composition for sulfachloropyridazine analysis. The optimal composition of acetonitrile and pH 3.0 buffer solution in a 30:70 volume ratio provides excellent chromatographic performance with flow rates of 0.8 milliliters per minute [1] [2].

Advanced mobile phase systems have incorporated triethylamine as a peak-shaping modifier to improve peak symmetry and reduce tailing factors. The water-acetonitrile-triethylamine system in proportions of 838:160:2 volume ratios at pH 5.5 has demonstrated superior performance for simultaneous analysis of sulfachloropyridazine with other sulfonamide compounds [7]. Alternative mobile phase compositions utilizing trifluoroacetic acid and tetrahydrofuran have shown promise for multi-residue applications, particularly in environmental and food safety analysis [6].

Detection and Quantification Parameters

Ultraviolet detection at 272.0 nanometers represents the standard detection wavelength for sulfachloropyridazine analysis, providing optimal sensitivity and selectivity [1] [2]. Alternative detection wavelengths at 254 nanometers have proven effective for simultaneous analysis with other sulfonamides, particularly when using photodiode array detection systems [7]. The implementation of multiple wavelength detection enables peak purity assessment and spectral confirmation of analyte identity.

Advanced detection systems have incorporated fluorescence detection following derivatization procedures to enhance sensitivity and selectivity. The fluorescence detection approach requires careful optimization of excitation and emission wavelengths, with significant improvements in detection limits compared to conventional ultraviolet detection [8]. Mass spectrometric detection has emerged as the gold standard for confirmatory analysis, providing unequivocal identification through characteristic fragmentation patterns and precursor ion relationships [9] [4].

Method Validation Parameters

Comprehensive method validation encompasses multiple performance characteristics including linearity, precision, accuracy, specificity, and robustness. Linearity studies have demonstrated excellent correlation coefficients exceeding 0.999 across concentration ranges of 1.0 to 100.0 micrograms per milliliter [1] [2]. The limit of detection values typically range from 0.05 to 0.18 micrograms per milliliter, while limit of quantification values extend from 0.18 to 0.50 micrograms per milliliter, depending on matrix complexity and detection system employed.

Precision studies have consistently demonstrated relative standard deviation values below 2.0 percent for both intra-day and inter-day measurements [1] [2]. Recovery studies across multiple concentration levels have yielded values ranging from 93.0 to 110.5 percent, meeting international acceptance criteria for analytical method validation [9] [4]. Robustness testing has confirmed method stability across deliberate variations in flow rate, column temperature, mobile phase composition, and detection wavelength.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive structural information through characteristic fragmentation pathways that enable unequivocal identification of sulfachloropyridazine and related compounds. The fragmentation behavior under electrospray ionization conditions follows predictable patterns based on the molecular structure and functional group arrangements.

Molecular Ion Formation and Stability

The protonated molecular ion of sulfachloropyridazine appears at mass-to-charge ratio 284.934, representing the addition of a proton to the intact molecule [10]. The molecular ion stability varies significantly with source conditions, collision energy, and gas-phase environment. Under optimized electrospray conditions, the molecular ion demonstrates adequate stability for precursor ion scanning applications while maintaining sufficient fragmentation for structural confirmation.

The collision-induced dissociation of the molecular ion proceeds through multiple competitive pathways, with the relative abundance of fragment ions dependent on collision energy and activation time. The declustering potential optimization typically requires values around 31 volts to achieve optimal molecular ion formation while minimizing excessive fragmentation [10]. The entrance potential settings of 5.5 volts provide balanced ion transmission and fragmentation efficiency.

Primary Fragmentation Pathways

The most abundant fragment ion appears at mass-to-charge ratio 155.900, representing the loss of the chloropyridazine moiety (129 daltons) and formation of the aminobenzenesulfonamide cation [10]. This fragmentation pathway occurs through cleavage of the sulfonamide nitrogen-heteroaryl bond, representing a characteristic fragmentation pattern for all sulfonamide antibiotics. The collision energy optimization for this transition typically requires 19 volts to achieve maximum fragment ion abundance.

The secondary fragmentation pathway yields the fragment ion at mass-to-charge ratio 108.200, corresponding to the loss of sulfur dioxide and ammonia from the primary fragment ion [10]. This represents a characteristic rearrangement involving the elimination of 47 daltons from the 155.900 fragment, requiring collision energies of approximately 27 volts. The formation of this fragment ion provides additional structural confirmation and serves as a valuable qualifier ion for multiple reaction monitoring applications.

Characteristic Sulfonamide Fragmentation

The para-aniline sulfonyl cation at mass-to-charge ratio 156.012 represents a diagnostic fragment ion common to all sulfonamide antibiotics [11] [12]. This fragment arises through the loss of the heterocyclic substituent while retaining the intact aminobenzenesulfonyl moiety. The formation of this fragment enables class-specific screening approaches and provides confirmatory evidence for sulfonamide identity.

The para-aniline fragment ion at mass-to-charge ratio 92.050 results from the sequential loss of sulfur dioxide (64 daltons) from the sulfonyl cation fragment [11] [12]. This fragmentation pathway involves complex rearrangement mechanisms with hydrogen transfer and ring opening processes. The relative abundance of this fragment varies significantly with collision energy and source conditions, requiring careful optimization for quantitative applications.

Advanced Fragmentation Mechanisms

Recent investigations have revealed complex rearrangement mechanisms involving sulfur dioxide elimination through intramolecular hydrogen transfer processes [12]. The mechanism involves the formation of a cyclic intermediate followed by ring opening and neutral loss of sulfur dioxide. This fragmentation pathway appears to be influenced by the electronic properties of the heteroaryl substituent, with electron-withdrawing groups such as chlorine promoting the rearrangement process.

The fragmentation pattern analysis has demonstrated that ortho-substitution on the aromatic ring significantly influences the fragmentation pathways and relative fragment abundances [12]. The presence of electron-withdrawing substituents enhances the formation of specific fragment ions while suppressing alternative fragmentation routes. This structure-fragmentation relationship provides valuable insights for the identification of unknown sulfonamide metabolites and degradation products.

Ion Mobility Spectrometry Applications

Ion mobility spectrometry represents an emerging analytical dimension that provides gas-phase structural information complementary to mass spectrometry. The technique offers enhanced specificity through the measurement of collision cross-sections and drift times, enabling the separation of isomeric compounds and the reduction of spectral interferences.

Collision Cross-Section Determination

The collision cross-section of sulfachloropyridazine has been determined using multiple ion mobility techniques, with values ranging from 156.82 to 160.9 square angstroms depending on the specific methodology employed [13] [14]. Drift tube ion mobility spectrometry provides the most accurate collision cross-section measurements, with values of 156.82 square angstroms for the protonated molecular ion under standardized conditions using nitrogen as the buffer gas.

Traveling wave ion mobility spectrometry has yielded collision cross-section values of 160.9 square angstroms, representing a systematic difference compared to drift tube measurements [13] [14]. This difference reflects the inherent calibration challenges associated with traveling wave systems and the need for empirical calibration using reference compounds. The collision cross-section database compilation has provided reference values for sulfachloropyridazine across multiple ionization states and instrumental platforms.

Isomer Separation and Identification

Ion mobility spectrometry demonstrates exceptional capability for the separation of sulfachloropyridazine isomers and structural analogs that cannot be resolved by conventional chromatographic methods [14]. The technique provides baseline separation of closely related sulfonamide compounds based on their three-dimensional gas-phase structures and collision cross-section differences. The resolving power of modern ion mobility systems exceeds 200 for drift tube implementations, enabling the separation of compounds with collision cross-section differences as small as 1-2 percent.

The combination of retention time, accurate mass, and collision cross-section measurements provides three-dimensional identification criteria that significantly enhance analytical confidence [14]. This multi-dimensional approach reduces false positive identifications and enables the differentiation of isobaric compounds that would otherwise be indistinguishable by mass spectrometry alone. The ion mobility dimension proves particularly valuable for complex matrix analysis where chromatographic resolution may be insufficient.

Matrix Effect Reduction

Ion mobility spectrometry provides significant advantages for matrix effect reduction through the physical separation of analyte ions from matrix interferents based on their gas-phase mobilities [14]. The technique enables the selective transmission of analyte ions while eliminating matrix components that would otherwise cause ion suppression or enhancement effects. This capability proves particularly valuable for direct injection analysis and minimal sample preparation protocols.

The drift time alignment approach enables the extraction of clean mass spectra from complex biological matrices by selecting specific mobility windows corresponding to the analyte of interest [14]. This selective extraction process eliminates background ions and chemical noise, resulting in improved signal-to-noise ratios and enhanced detection limits. The ion mobility filtering effect provides comparable performance to extensive sample preparation procedures while significantly reducing analysis time and solvent consumption.

Advanced Ion Mobility Applications

Cyclic ion mobility spectrometry represents the latest advancement in ion mobility technology, providing ultra-high resolution separation capabilities with resolving powers exceeding 500 [14]. The technique enables multiple passes through the mobility separation region, effectively increasing the separation path length and enhancing resolution. This ultra-high resolution capability proves valuable for the separation of closely related metabolites and degradation products.

Structures for lossless ion manipulations technology provides advanced ion manipulation capabilities while maintaining high ion transmission efficiency [14]. The technique enables complex ion trajectories and extended separation path lengths without significant ion losses. The combination of ion mobility spectrometry with high-resolution mass spectrometry provides comprehensive analytical capabilities for complex mixture analysis and structural characterization.

Stability-Indicating Analytical Methods

Stability-indicating analytical methods represent specialized analytical approaches designed to assess the chemical stability of sulfachloropyridazine under various stress conditions while providing quantitative determination in the presence of degradation products. These methods are essential for pharmaceutical quality control and regulatory compliance.

Forced Degradation Studies

Comprehensive forced degradation studies have been conducted to evaluate sulfachloropyridazine stability under various stress conditions including acidic hydrolysis, alkaline hydrolysis, oxidative stress, thermal degradation, and photolytic exposure [15] [16] [17]. Acidic hydrolysis using 1.0 N hydrochloric acid at room temperature for 60 minutes results in 10-16 percent degradation, producing hydrolysis products that are baseline resolved from the parent compound [17].

Alkaline hydrolysis conditions using 1.0 N sodium hydroxide demonstrate relatively mild degradation effects, with 5-10 percent loss of the parent compound under identical time and temperature conditions [17]. The alkaline degradation pathway involves hydroxylation reactions and nucleophilic attack at the sulfonamide linkage, producing hydroxylated derivatives that exhibit distinct chromatographic retention times.

Oxidative Stability Assessment

Oxidative stress testing using hydrogen peroxide solutions represents the most aggressive degradation condition for sulfachloropyridazine, resulting in 25-51 percent degradation under various concentration and exposure time conditions [15] [16] [17]. The oxidative degradation pathway involves the formation of sulfoxide and sulfone metabolites, along with aromatic hydroxylation products that significantly alter the chromatographic behavior.

The oxidative degradation products demonstrate characteristic mass spectrometric fragmentation patterns that enable structural elucidation and identification [18]. The primary oxidation site appears to be the sulfur atom of the sulfonamide linkage, with secondary oxidation occurring at the aromatic ring system. The oxidative degradation pathway has been confirmed through isolation and spectroscopic characterization of the major degradation products.

Thermal and Photolytic Stability

Thermal stability studies at elevated temperatures (60-70°C) demonstrate moderate degradation rates, with 8-13 percent loss over 72-hour exposure periods [15] [16] [17]. The thermal degradation pathway involves dehydration reactions and thermal rearrangements that produce thermally stable decomposition products. The thermal degradation products exhibit excellent chromatographic resolution from the parent compound, enabling accurate quantification in thermally stressed samples.

Photolytic degradation under ultraviolet irradiation at 254 nanometers results in 4-14 percent degradation over 48-hour exposure periods [15] [16] [17]. The photolytic pathway involves photochemical rearrangements and radical-mediated reactions that produce photoisomers and ring-opened products. The photodegradation products demonstrate distinct spectroscopic properties that enable identification and quantification using photodiode array detection systems.

Analytical Method Validation

Stability-indicating method validation encompasses comprehensive assessment of specificity, linearity, precision, accuracy, and robustness in the presence of degradation products [17]. Peak purity index measurements consistently exceed 0.999 for the parent compound peak across all stress conditions, confirming the absence of co-eluting degradation products. The method demonstrates excellent linearity with correlation coefficients exceeding 0.999 across the validated concentration range.

Precision studies yield relative standard deviation values below 2.0 percent for both repeatability and intermediate precision measurements [17]. Recovery studies across multiple concentration levels demonstrate values ranging from 98.6 to 101.3 percent, meeting international acceptance criteria for stability-indicating methods. Robustness testing confirms method stability across deliberate variations in analytical conditions, ensuring reliable performance during routine stability monitoring applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 42 of 44 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Integrated structural and chemical analyses for HCl-supported hydrochar and their adsorption mechanisms for aqueous sulfachloropyridazine removal

Lin Liu, Siong Fong Sim, Sen Lin, Jiang Wan, Wei Zhang, Qiannan Li, Cheng PengPMID: 34229376 DOI: 10.1016/j.jhazmat.2021.126009

Abstract

In this study, various HCl-supported hydrochar made from root powder of long-root Eichhornia crassipes were applied to adsorb aqueous sulfachloropyridazine (SCP). Adsorption capacity (qμg g

) was positively correlated with combined severity-CS. With CS increasing, carbonization degree, hydrophobicity, porosity and isoelectric point of hydrochar increased, but content of polar functional groups decreased. Hydrophobic interaction was important for SCP adsorption. A 24 × 36 peak area table was generated from 24 FT-IR absorbance spectra computed by peak detection algorithm. Afterwards, correlation analysis between q

μg g

and FT-IR peak area were conducted, indicating that wavenumbers at 555.4, 1227.47, 1374.51, 1604.5, 2901.4/2919.2 and 3514.63 cm

were helpful for SCP adsorption. Further, multivariate linear regression analyses showed that aromatic skeleton and phenolic hydroxyl were the two biggest contributors. Electrostatic attraction did not exist during the SCP adsorption process. Under strong acid condition, protonated amino groups in cationic SCP acting as a hydrogen donator interacted with electron-rich functional groups onto hydrochar by Hydrogen interaction. Under weak acid condition, neutral SCP served as an π electron donor to bond with hydrochar by π-π electron donator-acceptor interaction. This work could guide the functional groups modification strategy of hydrochar to make better use of it in water purification field.

Sulfadiazine, sulfamethazine and sulfachloropyridazine removal using three different porous materials: Pine bark, "oak ash" and mussel shell

M Conde-Cid, R Cela-Dablanca, G Ferreira-Coelho, D Fernández-Calviño, A Núñez-Delgado, M J Fernández-Sanjurjo, M Arias-Estévez, E Álvarez-RodríguezPMID: 33524329 DOI: 10.1016/j.envres.2021.110814

Abstract

This work focuses on studying the efficacy of three different by-products to adsorb three antibiotics (sulfadiazine, SDZ; sulfamethazine, SMT; sulfachloropyridazine, SCP). These antibiotics can be considered pollutants of the environment when they reach water, as well as in cases where they are spread on soils through irrigation or contained in sewage sludge or livestock manure. In this study, batch-type adsorption/desorption experiments were performed for each of the three sulfonamides, adding 7 different concentrations of the antibiotics, going from 1 to 50 μmol L, and with contact time of 24 h. The results indicate that pine bark is the most efficient bioadsorbent among those studied, as it adsorbs up to 95% of the antibiotics added, while desorption is always less than 11%. However, for "oak ash" and mussel shell the adsorption is always lower than 45 and 15%, respectively, and desorption is high, reaching up to 49% from "oak ash" and up to 81% from mussel shell. Adsorption data showed good fitting to the Linear and Freundlich models, with R

values between 0.98 and 1.00 in both cases. K

and K

adsorption parameters showed similar values for the same sorbent materials but were much higher for pine bark than for the other two bioadsorbents. The Freundlich's n parameter showed values in the range 0.81-1.28. The highest K

values (and therefore the highest adsorption capacities) were obtained for the antibiotic SCP in pine bark. Pine bark showed the highest capacity to adsorb each of the antibiotics, increasing as a function of the concentration added. When the concentration of sulfonamide added was 50 μM, the amounts adsorbed were 780 μmol kg

for SDZ, 890 μmol kg

for SMT, and 870 μmol kg

for SCP. "Oak ash" and mussel shell have low adsorption capacity for all three sulfonamides, showing values always lower than 150 μmol kg

(oak ash) and 20 μmol kg

(mussel shell) when a concentration of 50 μmol L

of antibiotic is added. The results of this study could aid to make an appropriate management of the by-products studied, in order to facilitate their valorization and recycling in the treatment of environmental compartments polluted with sulfonamide antibiotics.

Effects of pine bark amendment on the transport of sulfonamide antibiotics in soils

M Conde-Cid, D Fernández-Calviño, M J Fernández-Sanjurjo, A Núñez-Delgado, E Álvarez-Rodríguez, M Arias-EstévezPMID: 32028162 DOI: 10.1016/j.chemosphere.2020.126041

Abstract

In the present work, laboratory column experiments were carried out to study the effect of pine bark amendment (at doses of 0, 12, 48 and 96 Mg ha) on the transport of three sulfonamide antibiotics (sulfadiazine -SDZ-, sulfamethazine -SMT-, and sulfachloropyridazine -SCP-) through two crop soils. All three sulfonamides showed high mobility in the unamend soils, with absence of retention in most cases. However, some differences were detected regarding the degree of interactions between sulfonamides and soils, being higher for soil 1, which was attributed to its higher organic carbon content. For both soils, interactions with the antibiotics studied followed the sequence SDZ < SMT < SCP, indicating an increase as a function of the hydrophobicity of sulfonamides. Pine bark amendment significantly increased the retention of the three sulfonamides in both soils. Specifically, in the case of soil 1, the incorporation of the highest dose of pine bark (96 Mg ha

) caused that retention increased from 0% to 70.3% for SDZ, from 2.7% to 71.3% for SMT, and from 0% to 85.4% for SCP. This effect of pine bark is mainly attributed to its high organic carbon content (48.6%), including substances with potential to interact and retain antibiotics, as well as to its acidic pH (4.5). Therefore, pine bark amendment would be an effective alternative to reduce the transport of sulfonamides in soils and, thus, decrease risks of passing to other environmental compartments, as well as harmful effects on the environment and public health.

Catalytic oxidation of sulfachloropyridazine by MnO

Jianchao Ma, Siyu Zhang, Xiaoguang Duan, Yuxin Wang, Danlei Wu, Jin Pang, Xin Wang, Shaobin WangPMID: 33348268 DOI: 10.1016/j.chemosphere.2020.129287

Abstract

Catalytic activation of different oxidants including peroxymonosulfate (PMS), peroxydisulfate (PDS), hydrogen peroxide (HO

) and ozone (O

) by MnO

for degradation of sulfachloropyridazine (SCP) was investigated and the effects of different crystalline phases of MnO

including nanowire α-MnO

, nanorod β-MnO

, nanofiber γ-MnO

, and nanosphere δ-MnO

on catalytic ozonation of SCP were also studied. The SCP degradation and total organic carbon removal indicated that the oxidation efficiency of the peroxide oxidants followed an order of O

/MnO

> PMS/MnO

> PDS/MnO

> H

O

/MnO

. In catalytic ozonation, SCP degradation rate constants of different MnO

phases followed an order of δ-MnO

> α-MnO

> γ-MnO

> β-MnO

. Electron paramagnetic resonance (EPR) suggested that hydroxyl radicals (·OH) and singlet oxygen (

O

) might be more significant for SCP degradation than sulfate (SO

) and superoxide (·O

) radicals. Radical competition experiments demonstrated that

O

and ·OH contributed to 63.16% and 28.07%, respectively, for the catalytic ozonation of SCP. It was also found that more oxygen vacancies, specific surface area and exposure of MnO

edges could facilitate the activation of O

for

O

and ·OH productions and SCP degradation. The degradation pathways of SCP could mainly follow the cleavage of S-C or S-N bond and dechlorination, accompanied by hydroxylation and oxidation.

Adsorption/desorption and transport of sulfadiazine, sulfachloropyridazine, and sulfamethazine, in acid agricultural soils

M Conde-Cid, D Fernández-Calviño, M J Fernández-Sanjurjo, A Núñez-Delgado, E Álvarez-Rodríguez, M Arias-EstévezPMID: 31519107 DOI: 10.1016/j.chemosphere.2019.06.121

Abstract

Batch-type experiments were used to study adsorption-desorption of three sulfonamides: sulfadiazine (SDZ) sulfachloropyridazine (SCP), and sulfamethazine (SMT), in five crop soils, whereas laboratory soil column experiments were employed to obtain data on transport processes. Adsorption results were satisfactorily adjusted to Linear and Feundlich equations, with Rvalues above 0.95. Adsorption followed the sequence SDZ < SMT < SCP, showing higher values for soils with higher levels of organic carbon (OC) content. Conversely, desorption was higher in soils with less OC, and lower in soils with higher OC contents. The temporal moment analysis method gave values for the transport parameters τ and R which were significantly correlated with soil parameters related to organic matter, specifically OC and N concentrations. The higher retention of the three sulfonamides in soils with high organic matter content is a relevant fact, with value when programming management practices in agricultural soils, and specifically in relation to the spreading of animal manures, slurries, or waste containing these emerging pollutants.

Molecular Basis for the Mechanical Response of Sulfa Drug Crystals

Sunil SeethaLekshmi, Mangalampalli S R N Kiran, Upadrasta Ramamurty, Sunil VarughesePMID: 30276924 DOI: 10.1002/chem.201803987

Abstract

Comprehension of the nanomechanical response of crystalline materials requires the understanding of the elastic and plastic deformation mechanisms in terms of the underlying crystal structures. Nanoindentation data were combined with structural and computational inputs to derive a molecular-level understanding of the nanomechanical response in eight prototypical sulfa drug molecular crystals. The magnitude of the modulus, E, was strongly connected to the non-covalent bond features, that is, the bond strength, the relative orientation with the measured crystal facet and their disposition in the crystal lattice. Additional features derived from the current study are the following. Firstly, robust synthons well isolated by weak and dispersive interactions reduce the material stiffness; in contrast, the interweaving of interactions with diverse energetics fortifies the crystal packing. Secondly, mere observation of layered structures with orthogonal distribution of strong and weak interactions is a prerequisite, but inadequate, to attain higher plasticity. Thirdly, interlocked molecular arrangements prevent long-range sliding of molecular planes and, hence, lead to enhanced E values. In a broader perspective, the observations are remarkable in deriving a molecular basis of the mechanical properties of crystalline solids, which can be exploited through crystal engineering for the purposeful design of materials with specific properties.Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media

M Conde-Cid, D Fernández-Calviño, J C Nóvoa-Muñoz, M Arias-Estévez, M Díaz-Raviña, A Núñez-Delgado, M J Fernández-Sanjurjo, E Álvarez-RodríguezPMID: 30227336 DOI: 10.1016/j.jenvman.2018.09.025

Abstract

Antibiotics discharged to the environment constitute a main concern for which different treatment alternatives are being studied, some of them based on antibiotics removal or inactivation using by-products with adsorbent capacity, or which can act as catalyst for photo-degradation. But a preliminary step is to determine the general characteristics and magnitude of the degradation process effectively acting on antibiotics. A specific case is that of sulfonamides (SAs), one of the antibiotic groups most widely used in veterinary medicine, and which are considered the most mobile antibiotics, causing that they are frequently detected in both surface- and ground-waters, facilitating their entry in the food chain and causing public health hazards. In this work we investigated abiotic and biotic degradation of three sulfonamides (sulfadiazine -SDZ-, sulfachloropyridazine -SCP-, and sulfamethazine -SMT-) in aqueous media. The results indicated that, in filtered milliQ water and under simulated sunlight, the degradation sequence was: SCP > SDZ ≈ SMT. Furthermore, the rate of degradation clearly increased with the raise of pH: at pH 4.0, half-lives were 1.2, 70.5 and 84.4 h for SCP, SDZ and SMT, respectively, while at pH 7.2 they were 2.3, 9.4 and 13.2 h for SCP, SMT and SDZ. The addition of a culture medium hardly caused any change in degradation rates as compared to experiments performed in milliQ water at the same pH value (7.2), suggesting that in this case sulfonamides degradation rate was not affected by the presence of some chemical elements and compounds, such as sodium, chloride and phosphate. However, the addition of bacterial suspensions extracted from a soil and from poultry manure increased the rate of degradation of these antibiotics. This increase in degradation cannot be attributed to biodegradation, since there was no degradation in the dark during the time of the experiment (72 h). This indicates that photo-degradation constitutes the main removal mechanism for SAs in aqueous media, a mechanism that in this case was favored by humic acids supplied with the extracts from soil and manure. The overall results could contribute to the understanding of the environmental fate of the three sulfonamides studied, aiding to program actions that could favor their inactivation, which is especially relevant since its dissemination can involve serious environmental and public health risks.Influence of combined sulfachloropyridazine sodium and zinc on enzyme activities and biogas production during anaerobic digestion of swine manure

Ranran Zhang, Jie Gu, Xiaojuan Wang, Li Zhang, Xiaxia Tuo, Aiyun GuoPMID: 29944138 DOI: 10.2166/wst.2018.186

Abstract

In order to study the influence of different concentrations of zinc and sulfachloropyridazine sodium (SCPS) on anaerobic digestion (AD) during biogas production, we determined the levels of urease, dehydrogenase activity, and volatile fatty acids (VFAs) in batch tests. The experiments were conducted in small AD devices at a temperature of 37 °C using swine manure and wheat straw as raw materials. Four digestion trials were performed using different zinc and SCPS contents: control digestion with no additives (CK), SCPS at 630 mg kgdry weight (S), SCPS at 630 mg kg

with zinc at 500 mg kg

dry weight (SL), and SCPS at 630 mg kg

with zinc at 5,000 mg kg

dry weight (SH). The biogas accumulation under S was 1.7 times that with CK, while SL and SH produced 78% and 35% of that under S, respectively. Correlation analysis showed that the accumulated biogas was significantly negatively correlated (p < 0.05) with VFAs, and the urease activity was significantly negatively correlated (p < 0.01) with zinc and significantly positively correlated with VFAs (p < 0.05). The dehydrogenase activity was strongly correlated (p < 0.01) with the biogas accumulated during the AD of swine manure.

Adsorption dynamics and mechanism of aqueous sulfachloropyridazine and analogues using the root powder of recyclable long-root Eichhornia crassipes

Lin Liu, Shuangqing Hu, Genxiang Shen, Usman Farooq, Wei Zhang, Sen Lin, Kuangfei LinPMID: 29316467 DOI: 10.1016/j.chemosphere.2018.01.003

Abstract

In this study, we reclaimed the root powder of long-root Eichhornia crassipes (L.R.E.C.) as a biosorbent to remove aqueous sulfachloropyridazine (SCP) and other sulfonamides. The adsorption processes were investigated dependent on multiple measurements, including FT-IR and XPS analysis. The results confirmed that the basic amine group of neutral SCP molecules and the carboxyl hydroxyl on the surface of the root powder played the leading role in adsorption processes. Additionally, the experiments of ionic strength effect validated the involvement of electrostatic interaction in adsorption. Meanwhile, the adsorption data were fitted by various models and the results indicated that the Pseudo-second-order model and Freundlich model could well describe the adsorption processes, indicating the existence of physisorption and chemisorption as multi-layer adsorption. The maximum capacities of root powder for SCP were calculated to be 226.757 μg g(288.15 K), 182.815 μg g

(303.15 K) and 163.132 μg g

(318.15 K) at pH of 3.0. The thermodynamic results revealed that the adsorption was a spontaneous and exothermic process. Moreover, the accordance with intra-particle diffusion presented that the adsorption processes could be divided into three steps and the reaction constant had a negatively linear relationship with the thickness of the boundary layer. The results proved that root powder of L.R.E.C. has great potential to remediate sulfonamides at practical level.

Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry

Ekaterina Pokrant, Francisca Medina, Aldo Maddaleno, Betty San Martín, Javiera CornejoPMID: 29975750 DOI: 10.1371/journal.pone.0200206